N-[2-(Diphenylphosphino)benzylidene]cyclohexylamine

Catalog No.
S3059644
CAS No.
321155-13-9
M.F
C25H26NP
M. Wt
371.464
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[2-(Diphenylphosphino)benzylidene]cyclohexylamin...

CAS Number

321155-13-9

Product Name

N-[2-(Diphenylphosphino)benzylidene]cyclohexylamine

IUPAC Name

N-cyclohexyl-1-(2-diphenylphosphanylphenyl)methanimine

Molecular Formula

C25H26NP

Molecular Weight

371.464

InChI

InChI=1S/C25H26NP/c1-4-13-22(14-5-1)26-20-21-12-10-11-19-25(21)27(23-15-6-2-7-16-23)24-17-8-3-9-18-24/h2-3,6-12,15-20,22H,1,4-5,13-14H2

InChI Key

CWYDMJZWNROFGL-LHLOQNFPSA-N

SMILES

C1CCC(CC1)N=CC2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4

Solubility

not available

Applications in Cross-Coupling Reactions

One of the primary applications of DBCy is in catalysis, particularly in cross-coupling reactions. Cross-coupling reactions are a fundamental tool in organic synthesis, allowing the formation of carbon-carbon bonds between different organic molecules. DBCy can form complexes with various transition metals, such as palladium and nickel, which are commonly used catalysts in cross-coupling reactions. The specific mechanism of action of DBCy-metal complexes in these reactions is still under investigation, but it is believed to involve the activation of the organic reactants and the formation of new carbon-carbon bonds [].

There are several types of cross-coupling reactions where DBCy has shown promising results. For example, DBCy-palladium complexes have been effective in Suzuki-Miyaura couplings, which involve the coupling of aryl or vinyl boronic acids with aryl or vinyl halides []. Additionally, DBCy can be used in Sonogashira couplings, which facilitate the formation of carbon-carbon bonds between alkynes and aryl or vinyl halides [].

XLogP3

6

Dates

Modify: 2023-08-18

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